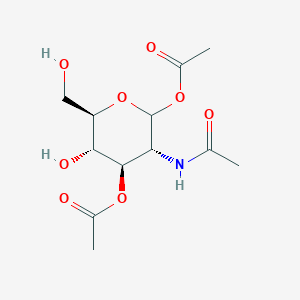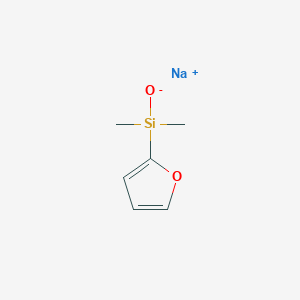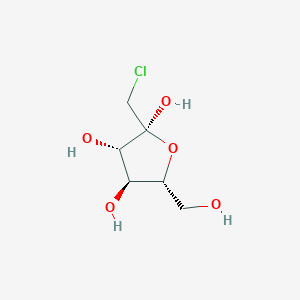
N-Methyl-L-aspartic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-aspartic acid hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the central nervous system. This compound is known for its ability to act as an agonist for a subtype of glutamate receptors, which are involved in various neuroexcitatory events and the modulation of calcium homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several chemical methods have been reported for synthesizing N-Methyl-l-aspartic acid. These include reductive methylation, Eschweiler-Clarke reaction, mono-N-methylation of solid-supported amino acid, amination of alkenes, and heterocyclization methods . these methods often involve multiple steps and the use of toxic reagents or solid-phase materials under harsh conditions . An enzymatic protocol for the chiral resolution of N-Methyl-d,l-aspartic acid has also been developed, utilizing a predicted N-demethylase from the genome of Chloroflexi bacterium 54-19 .
Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-l-aspartic acid often involves the use of enzymatic methods due to their environmental friendliness and efficiency. For instance, the enzymatic protocol mentioned above has shown promising results in achieving high yields under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and functionalization in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving N-Methyl-l-aspartic acid include reducing agents for reductive methylation, acids and bases for substitution reactions, and specific enzymes for chiral resolution . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of N-Methyl-l-aspartic acid include its various derivatives, which are used in different scientific and industrial applications .
Applications De Recherche Scientifique
N-Methyl-l-aspartic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a potent agonist for glutamate receptors, making it valuable for studying neuroexcitatory events and developing treatments for neurological disorders such as diabetes, Parkinson’s disease, and Alzheimer’s disease . In industry, its derivatives are used in the production of various pharmaceuticals and biochemical products .
Mécanisme D'action
N-Methyl-l-aspartic acid exerts its effects by acting as an agonist for a subtype of glutamate receptors . These receptors are involved in the modulation of calcium homeostasis and play a crucial role in neuroexcitatory events . The binding of N-Methyl-l-aspartic acid to these receptors triggers a cascade of molecular events that lead to its physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Methyl-l-aspartic acid include other derivatives of aspartic acid, such as N-Methyl-d-aspartic acid and N-Methyl-d,l-aspartic acid . These compounds share similar structural features but differ in their specific functional groups and stereochemistry .
Uniqueness: N-Methyl-l-aspartic acid is unique due to its specific agonist action on a subtype of glutamate receptors, which distinguishes it from other aspartic acid derivatives . This unique property makes it particularly valuable for studying and modulating neuroexcitatory events and calcium homeostasis .
Propriétés
IUPAC Name |
(2S)-2-(methylamino)butanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGOLHBZLXAIB-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959170.png)






![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7959216.png)

![2-Methoxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin HCl](/img/structure/B7959230.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B7959232.png)
![sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7959249.png)


